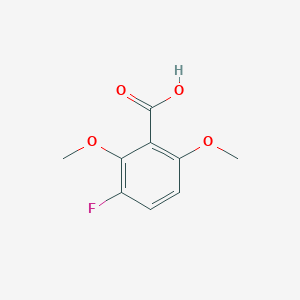

3-Fluoro-2,6-dimethoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

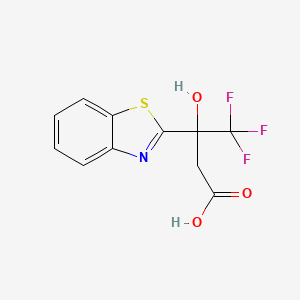

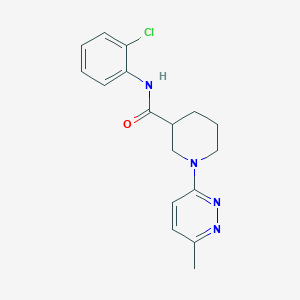

3-Fluoro-2,6-dimethoxybenzoic Acid is a chemical compound with the molecular formula C9H9FO4 and a molecular weight of 200.17 . It is a derivative of benzoic acid, which is characterized by the presence of a fluorine atom and two methoxy groups attached to the benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid . Another study reported the synthesis of ethyl 2,6-dimethoxybenzoate by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol in the presence of a catalytic amount of sulfuric acid .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2,6-dimethoxybenzoic Acid consists of a benzene ring with a carboxylic acid group (-COOH), a fluorine atom, and two methoxy groups (-OCH3) attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-2,6-dimethoxybenzoic Acid include a predicted density of 1.298±0.06 g/cm3, a predicted boiling point of 333.6±37.0 °C, and a melting point of 104-105 °C .Aplicaciones Científicas De Investigación

Crystallization Control and Polymorphism

The study of 2,6-dimethoxybenzoic acid (2,6MeOBA) as a model substance revealed insights into the control of polymorphic outcomes during crystallization. The research identified three polymorphs of 2,6MeOBA and investigated the use of additives like surfactants, polymers, and different molecular compounds to control the crystallization process. The study emphasized the thermodynamic stability and solvent-mediated phase transition kinetics of these polymorphs, providing valuable information for controlling polymorphism in crystallization processes (Semjonova & Be̅rziņš, 2022).

Crystal Structure Analysis

A new crystalline form of 2,6-dimethoxybenzoic acid was identified, showcasing a non-planar independent molecule with interesting structural characteristics. The study provided detailed insights into the molecular components and their associations in the crystal, contributing to the understanding of the crystal structure of such compounds (Portalone, 2011).

Chemical Synthesis and Modifications

Regio-selective Hydroxysubstitution

The research on regio-selective substitution of ortho-substituted fluorine in benzoic acid derivatives, including 2,4-difluorobenzoic acid, provided valuable insights into the synthesis of salicylic acid derivatives. This research showcases the potential transformations and applications of such compounds in various chemical processes (Umezu, Tabuchi, & Kimura, 2003).

Synthesis and Herbicidal Activity

The synthesis of 3-Chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid and its subsequent analysis for herbicidal activity demonstrate the practical applications of chemical synthesis and the potential for developing new herbicidal compounds (Liu Chang-chun, 2006).

Synthesis of 2,6-Dimethoxybenzoic Acid

A comprehensive synthesis process of 2,6-dimethoxybenzoic acid was elaborated, highlighting the step-by-step procedure and the optimization of reaction conditions for improved yield and product purity. This research provides a detailed methodology for the synthesis of this compound, valuable for industrial and research applications (Xu Ya, 2002).

Magnetic Properties and Coordination Polymers

Modification of Magnetic Properties

Research on coligand modifications of azido-Cu(ii) chain compounds demonstrated how structural variations can lead to different magnetic properties. This study not only offers insights into the fine-tuning of magnetic properties through structural modifications but also explores the potential applications in material science (Liu et al., 2017).

Propiedades

IUPAC Name |

3-fluoro-2,6-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFSNRMZEUTEFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2,6-dimethoxybenzoic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Nitrophenyl)methyl]adamantane](/img/structure/B2613330.png)

![(1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2613331.png)

![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid](/img/structure/B2613332.png)

![2-Chloromethyl-6-nitrobenzo[d]thiazole](/img/structure/B2613333.png)

![1-[Chloro(phenyl)methyl]-2-fluorobenzene](/img/structure/B2613334.png)

![3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613339.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2613340.png)

![3-[3-(4-morpholinyl)propoxy]Benzenamine](/img/structure/B2613343.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2613344.png)

![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)